molecular formula C24H23N3OS2 B5419446 (5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5419446
M. Wt: 433.6 g/mol
InChI Key: AFDVSWRCFVOOCX-STZFKDTASA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure includes:

  • Thiazolidin-4-one backbone: A 1,3-thiazolidin-4-one scaffold with a sec-butyl group at position 3 and a thioxo (C=S) group at position 2.
  • Substituted pyrazole moiety: A 1-phenyl-1H-pyrazole group at position 5, with a 4-methylphenyl substituent at the pyrazole’s position 3.
  • Z-configuration: The (5Z) stereochemistry indicates the double bond geometry between the thiazolidinone and pyrazole moieties.

Properties

IUPAC Name

(5Z)-3-butan-2-yl-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2/c1-4-17(3)27-23(28)21(30-24(27)29)14-19-15-26(20-8-6-5-7-9-20)25-22(19)18-12-10-16(2)11-13-18/h5-15,17H,4H2,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDVSWRCFVOOCX-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored characteristics for various applications.

Mechanism of Action

The mechanism of action of (5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound Name / ID Substituent at Pyrazole Position 3 Key Structural Features Implications
Target Compound 4-methylphenyl - Methyl group enhances hydrophobicity.
- Moderate steric bulk.
Balances lipophilicity and steric accessibility for interactions .
(5Z)-3-sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () 4-methoxyphenyl - Methoxy group increases polarity and hydrogen-bonding capacity. Improved solubility in polar solvents compared to methyl-substituted analog .
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one () 4-butoxy-3-methylphenyl - Butoxy chain adds bulk and lipophilicity.
- Pentyl group at position 3 increases hydrophobicity.
Likely reduced solubility in aqueous media; potential for enhanced membrane permeability .

Modifications in the Thiazolidinone Core

Compound Name / ID Substituent at Thiazolidinone Position 3 Thioxo vs. Other Groups Key Differences
Target Compound sec-butyl 2-thioxo (C=S) - sec-butyl offers moderate steric hindrance.
- Thioxo group enhances hydrogen-bond acceptor capacity.
(5Z)-3-pentyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one () Pentyl 2-sulfanylidene (C=S) - Longer pentyl chain increases lipophilicity.
- Similar thioxo group retains hydrogen-bonding potential .
(Z)-5-(substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one analogs () Variable 2-(methylthio) (S-Me) - Methylthio group reduces hydrogen-bonding capacity compared to thioxo.
- May alter redox reactivity .

Isosteric and Functional Group Replacements

Compound Name / ID Structural Modification Functional Impact
623933-06-2 () 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide - Sulfonamide group introduces strong polarity and hydrogen-bond donor/acceptor sites.
606956-54-1 () (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one - Ethoxy groups increase electron density.
- Fused triazole ring alters planarity and π-stacking potential.

Key Research Findings

Electronic Effects :

  • The 4-methylphenyl substituent on the pyrazole (target compound) provides electron-donating effects, stabilizing the conjugated system compared to electron-withdrawing groups like sulfonamide .
  • Methoxy and ethoxy substituents () enhance solubility but may reduce metabolic stability due to oxidative susceptibility .

sec-butyl at position 3 (target compound) balances steric bulk and flexibility compared to linear pentyl or branched 2-ethylhexyl chains .

Stereochemical Influence: The (5Z) configuration ensures optimal spatial alignment between the thiazolidinone and pyrazole rings, critical for maintaining π-π stacking interactions in analogs .

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